1-Amino-2,7-naphthyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry. This compound, in particular, has a unique structure that includes an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,7-naphthyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with malononitrile in the presence of a base can lead to the formation of the naphthyridine ring system . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthyridines.
Scientific Research Applications
1-Amino-2,7-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with its replication and transcription processes . This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry and materials science.
Uniqueness
1-Amino-2,7-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-amino-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-8-6-3-11-2-1-5(6)7(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) |
InChI Key |
LRYSCTMRVGKXJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.